Deamidated Eptifibatide
Description
Significance of Peptide Deamidation in Therapeutic Molecules
Deamidation is a non-enzymatic, post-translational modification where an amide group is removed from a molecule. encyclopedia.pubmdpi.com In peptides and proteins, this reaction primarily involves the side chains of asparagine (Asn) and glutamine (Gln) residues. mdpi.comsmolecule.com Asparagine can be converted to aspartic acid or isoaspartic acid, while glutamine can become glutamic acid. encyclopedia.pub This chemical alteration results in a slight mass increase of approximately 0.984 Da and introduces a negative charge, which can be detected by high-resolution mass spectrometry. mdpi.comsmolecule.com
The consequences of deamidation are of paramount importance for therapeutic molecules. smolecule.com This seemingly minor change can induce significant alterations in the peptide's higher-order structure, stability, and biological function. encyclopedia.pubsmolecule.com For therapeutic proteins, deamidation during manufacturing or storage can affect purity, bioactivity, and potential immunogenicity. mdpi.comsmolecule.com Consequently, understanding and controlling deamidation is a critical aspect of developing safe and effective protein-based drugs, making it a key indicator of chemical stability. clearsynth.com
The rate of deamidation is influenced by several factors, including pH, temperature, and the specific amino acid sequence. encyclopedia.pub The reaction is known to proceed more quickly at neutral to alkaline pH and elevated temperatures. encyclopedia.pub The amino acid residue following an asparagine can also affect the rate; for instance, a subsequent glycine (B1666218) residue can make the peptide more flexible and prone to deamidation. encyclopedia.pub
Overview of Eptifibatide (B1663642) as a Model Peptide for Deamidation Studies
Eptifibatide is a synthetic, cyclic heptapeptide (B1575542) used as an antiplatelet agent. oup.com Its structure is derived from a protein found in the venom of the southeastern pygmy rattlesnake. oup.comnih.gov The molecule is notable for containing a homoarginine-glycine-aspartic acid (KGD) motif, which is a modification of the common RGD sequence found in other molecules that interact with integrin receptors. encyclopedia.pubmdpi.com
Eptifibatide serves as an excellent model for deamidation studies for several reasons. It is a well-characterized therapeutic peptide whose degradation pathways are of clinical and pharmaceutical interest. Research has established that eptifibatide is metabolized in the body, principally through deamidation, to form a major metabolite, deamidated eptifibatide. nih.govpharmacompass.com This metabolite has been detected in both plasma and urine, confirming that this degradation pathway occurs in vivo. nih.govmerck.cadrugbank.com
The specific site of this modification is the C-terminal cysteinamide (B1660309) residue, which is hydrolyzed to form a cysteine with a carboxyl group. nih.gov The presence of this known, primary degradation product allows researchers to study the effects of a specific deamidation event on a clinically relevant molecule.
Table 1: Comparison of Eptifibatide and its Deamidated Metabolite
| Attribute | Eptifibatide | This compound |
|---|---|---|
| Molecular Formula | C35H49N11O9S2 encyclopedia.pub | C35H48N10O10S2 |
| Molecular Mass | ~832.0 g/mol encyclopedia.pub | ~832.9 g/mol (Calculated) |
| Chemical Change | N/A | Conversion of C-terminal amide to a carboxylic acid |
| Relative Platelet Aggregation Inhibitory Activity | 100% (Reference) | ~41% of parent compound nih.govpharmacompass.com |
Scope and Objectives of Research on this compound
Research focused on this compound encompasses several key scientific objectives driven by the need to ensure the quality, stability, and predictable performance of the parent drug.
A primary objective is the development and validation of robust analytical methods to detect, separate, and quantify eptifibatide from its deamidated form and other impurities. researchgate.net Stability-indicating methods, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Mass Spectrometry (LC-MS), are essential for quality control and stability studies. oup.comnih.govsid.ir These methods are used to analyze the drug in bulk form, in pharmaceutical formulations, and in biological samples. oup.comnih.gov
Another major research focus is on forced degradation and stability studies. oup.comresearchgate.net By subjecting eptifibatide to stress conditions such as varying pH levels, oxidative agents, and high temperatures, scientists can characterize its degradation profile. oup.comresearchgate.net This helps in identifying potential degradation products, including this compound, and understanding the kinetics of their formation. This knowledge is crucial for defining optimal storage conditions and formulation strategies to enhance the drug's shelf-life.
Table 2: Summary of Research Findings on this compound
| Research Area | Key Finding | Reference |
|---|---|---|
| Metabolism & Excretion | This compound is a principal metabolite excreted in urine, accounting for ~19% of the drug within 24 hours. | nih.gov |
| Analytical Method | RP-HPLC methods have been validated to separate eptifibatide from its degradation products using a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer. | oup.com |
| Biological Activity | The deamidated metabolite retains approximately 41% of the platelet-aggregation inhibitory activity of eptifibatide. | nih.govpharmacompass.com |
| Detection in Plasma | LC-MS assays have been developed for the simultaneous determination of eptifibatide and this compound in human plasma. | nih.govsid.ir |
Structure
2D Structure
Properties
Molecular Formula |
C35H48N10O10S2 |
|---|---|
Molecular Weight |
833.0 g/mol |
IUPAC Name |
(3S,6S,12S,20R,23S)-6-(carboxymethyl)-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosane-20-carboxylic acid |
InChI |
InChI=1S/C35H48N10O10S2/c36-35(37)38-11-4-3-8-22-30(50)40-17-28(47)42-23(15-29(48)49)31(51)43-24(14-19-16-39-21-7-2-1-6-20(19)21)33(53)45-12-5-9-26(45)32(52)44-25(34(54)55)18-57-56-13-10-27(46)41-22/h1-2,6-7,16,22-26,39H,3-5,8-15,17-18H2,(H,40,50)(H,41,46)(H,42,47)(H,43,51)(H,44,52)(H,48,49)(H,54,55)(H4,36,37,38)/t22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
FKUGYENQIXKJRH-LROMGURASA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Mechanistic Understanding of Eptifibatide Deamidation
Fundamental Pathways of Asparagine Deamidation
The deamidation of asparagine residues, the more labile of the two primary amide-containing amino acids, proceeds through several well-characterized pathways. These mechanisms are influenced by factors such as pH, temperature, ionic strength, and the local amino acid sequence and peptide conformation.
Succinimide (B58015) Intermediate Formation and Subsequent Hydrolysis (L-Aspartate and L-Isoaspartate Pathways)
Under neutral to basic conditions, the predominant mechanism for asparagine deamidation involves the formation of a five-membered succinimide (cyclic imide) intermediate. This process is initiated by a nucleophilic attack of the nitrogen atom of the succeeding peptide bond on the carbonyl carbon of the asparagine side chain. The formation of this succinimide ring is often the rate-limiting step in the deamidation process.
The succinimide intermediate is relatively unstable and readily undergoes hydrolysis at either of its two carbonyl groups. This hydrolysis results in the formation of two isomeric products: the native L-aspartate (Asp) and the structurally distinct L-isoaspartate (isoAsp). The isoaspartate residue contains an additional methylene (B1212753) group in the peptide backbone, which can significantly alter the peptide's conformation and biological activity. The ratio of isoaspartate to aspartate formation is typically around 3:1.
Direct Hydrolysis Mechanism
Under acidic conditions (typically pH < 5), asparagine can undergo deamidation through a direct hydrolysis mechanism. This pathway involves the direct attack of a water molecule on the side-chain amide group, leading exclusively to the formation of the L-aspartate residue. Unlike the succinimide-mediated pathway, direct hydrolysis does not produce the isoaspartate isomer.
Racemization Leading to D-Aspartate and D-Isoaspartate Formation
The succinimide intermediate is susceptible to racemization at its α-carbon, a process that can lead to the formation of D-aspartate and D-isoaspartate residues upon hydrolysis. This racemization occurs due to the abstraction of the α-proton by a base, forming a planar and achiral carbanion intermediate. Re-protonation can then occur from either face, leading to a mixture of L- and D-enantiomers. The formation of these D-amino acids can have profound effects on the peptide's structure and function.
Glutamine Deamidation (Comparative Analysis with Asparagine Mechanisms)
Glutamine residues can also undergo deamidation, although generally at a much slower rate than asparagine. The mechanism is analogous to that of asparagine, proceeding through a six-membered glutarimide (B196013) intermediate. However, the formation of this six-membered ring is sterically less favorable than the five-membered succinimide ring of asparagine, resulting in a significantly slower reaction rate. Similar to asparagine, glutamine deamidation can also occur via direct hydrolysis under acidic conditions.
Influence of Cyclic Peptide Structure on Deamidation Reactivity in Eptifibatide (B1663642)
The cyclic structure of eptifibatide, formed by a disulfide bond between the mercaptopropionyl (Mpr) residue and the cysteine (Cys) residue, plays a crucial role in its conformational stability and, consequently, its susceptibility to deamidation. In general, the conformational rigidity imposed by a cyclic structure can either accelerate or retard deamidation rates compared to a linear peptide counterpart.
If the cyclic structure constrains the peptide backbone in a conformation that is favorable for the formation of the succinimide intermediate (i.e., brings the attacking nitrogen and the side-chain carbonyl group into close proximity and proper orientation), the deamidation rate will be enhanced nih.gov. Conversely, if the cyclic structure locks the peptide into a conformation that is unfavorable for this intramolecular attack, the rate of deamidation will be reduced nih.gov. The specific impact of eptifibatide's cyclic structure on the deamidation of its C-terminal amide would require detailed conformational analysis and experimental degradation studies.
Factors Influencing Eptifibatide Deamidation Kinetics
Impact of Solution Conditions
Temperature Effects on Deamidation Kinetics
The kinetics of eptifibatide (B1663642) deamidation are highly sensitive to temperature. In accordance with the principles of chemical kinetics, an increase in temperature accelerates the rate of deamidation. This relationship is generally well-described by the Arrhenius equation, which mathematically relates the rate constant (k) of a chemical reaction to the absolute temperature (T) and the activation energy (Ea) of the reaction.
The Arrhenius equation is given by: k = A e-Ea/RT
Where:
k is the rate constant
A is the pre-exponential factor (frequency factor)
Ea is the activation energy
R is the universal gas constant
T is the absolute temperature in Kelvin
Elevated temperatures provide the necessary energy to overcome the activation barrier for the rate-limiting step of the deamidation reaction, which is typically the formation of the succinimide (B58015) intermediate. Studies on model peptides have shown that deamidation follows Arrhenius behavior over a broad temperature range. The activation energy for the deamidation of asparagine residues in peptides is typically in the range of 13 to 23 kcal/mol (approximately 55 to 96 kJ/mol). This significant energy barrier underscores why the reaction is relatively slow at refrigerated temperatures but can become a major degradation pathway at ambient or elevated temperatures.
Therefore, controlling the storage temperature is a critical factor in maintaining the stability and shelf-life of eptifibatide solutions. Storing the product at recommended low temperatures (e.g., 2-8°C) minimizes the kinetic energy of the molecules, thereby drastically reducing the rate of succinimide formation and subsequent deamidation. Conversely, exposure to higher temperatures, even for short durations, can lead to a significant increase in the formation of deamidated eptifibatide.
The following interactive data table illustrates how the relative rate of deamidation can increase with temperature, based on a typical activation energy for peptide deamidation.
| Temperature (°C) | Absolute Temperature (K) | Relative Deamidation Rate (Normalized to 4°C) |
|---|---|---|
| 4 | 277.15 | 1.0 |
| 25 | 298.15 | 8.5 |
| 37 | 310.15 | 24.1 |
| 50 | 323.15 | 75.3 |
| 65 | 338.15 | 255.0 |
Intrinsic Peptide Sequence Effects
Conformational Flexibility and Local Microenvironment
The rate of deamidation of asparagine (Asn) or glutamine (Gln) residues is highly dependent on the flexibility of the peptide backbone and the local microenvironment surrounding the susceptible residue. For deamidation to occur, the backbone nitrogen of the adjacent amino acid residue must be able to attack the side-chain carbonyl group of the Asn/Gln residue, forming a five-membered succinimide intermediate. The conformational flexibility of the peptide chain in this region is therefore a key determinant of the reaction rate.
Eptifibatide is a cyclic heptapeptide (B1575542), and its cyclic nature imposes significant conformational constraints compared to a linear peptide. This inherent rigidity can, in principle, slow the rate of deamidation by restricting the peptide backbone's ability to adopt the specific geometry required for the formation of the succinimide intermediate. Studies on model cyclic peptides have shown that they can degrade 1.2 to 8 times slower than their linear counterparts.
The local microenvironment, dictated by the amino acid sequence flanking the deamidation site, also plays a crucial role. The identity of the amino acid C-terminal to the asparagine residue is particularly influential. Residues with small, flexible side chains, such as glycine (B1666218), are known to accelerate deamidation because they present minimal steric hindrance to the formation of the cyclic intermediate. Conversely, bulky or charged residues can significantly slow the reaction rate. The pH of the formulation is another critical factor, as the deamidation reaction is base-catalyzed.
The following table illustrates the influence of the C-terminal neighboring residue on the deamidation half-life of an asparagine residue in a model peptide at physiological pH and temperature. While this data is for a model peptide, the principles are directly applicable to the potential deamidation sites within Eptifibatide.
| C-Terminal Residue (Y) | Relative Deamidation Rate | Comments |
|---|---|---|
| Glycine (Gly) | Very High | Minimal steric hindrance allows for rapid formation of the succinimide intermediate. |
| Serine (Ser) | High | The small side chain offers little steric hindrance. |
| Alanine (B10760859) (Ala) | Moderate | The methyl group provides some steric hindrance compared to Glycine. |
| Aspartic Acid (Asp) | Low |
Advanced Analytical Methodologies for Characterizing Deamidated Eptifibatide
Chromatographic Techniques for Separation and Quantification of Deamidation Products
Chromatographic methods are indispensable for the separation and quantification of Eptifibatide (B1663642) and its deamidated impurities. These techniques leverage subtle differences in the physicochemical properties between the parent peptide and its modified forms.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones of analytical testing for Eptifibatide. These high-resolution techniques are routinely used for the analysis of peptides and can effectively separate impurities from the main active pharmaceutical ingredient. rsc.org UHPLC, which utilizes smaller particle size columns, offers enhanced resolution and faster analysis times compared to traditional HPLC. researchgate.net Several studies have reported the development and validation of HPLC and RP-HPLC methods for the determination of Eptifibatide acetate (B1210297) in bulk drug substances and pharmaceutical dosage forms. science.govnih.govscience.govscience.gov These methods are crucial for quality control and stability testing, enabling the precise quantification of deamidated variants.
Reversed-Phase (RP) and Ion-Exchange Chromatography (IEC)
Reversed-Phase Chromatography (RPC) is the most widely employed chromatographic mode for peptide analysis and purification. rsc.org It separates molecules based on their hydrophobicity. In the context of Eptifibatide, RPC can differentiate between the native peptide and its deamidated forms, as the introduction of a carboxylic acid group slightly alters the molecule's polarity. Optimized reversed-phase chromatography techniques are essential for achieving high purity levels (greater than 98%) for peptide drugs like Eptifibatide, as they can resolve components that differ by only a single amino acid. nih.gov
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. google.comacs.org Deamidation introduces an additional negative charge at neutral pH due to the conversion of a neutral amide to a carboxylic acid. This charge difference allows for the effective separation of deamidated Eptifibatide from the parent compound using IEC. This technique is often used as an orthogonal method to RP-HPLC for comprehensive impurity profiling and purification. veeprho.com
Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is another technique that separates molecules based on hydrophobicity. researchgate.net Unlike RPC, HIC operates under non-denaturing conditions using aqueous mobile phases with high salt concentrations. While less commonly reported for Eptifibatide deamidation analysis compared to RPC and IEC, HIC can be a valuable tool, particularly for characterizing protein and peptide modifications under native-like conditions. researchgate.net
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it an essential tool for the identification and characterization of peptide modifications, including deamidation.
General Principles and Application for Deamidation Detection (+0.984 Da mass shift)
The deamidation of an asparagine or glutamine residue results in a predictable mass increase of 0.984 Da due to the replacement of an amide group (-NH2) with a hydroxyl group (-OH). This subtle mass shift can be readily detected by high-resolution mass spectrometry. Liquid chromatography coupled with mass spectrometry (LC-MS) is frequently used to assay for Eptifibatide and its deamidated metabolite (DE) in biological samples such as plasma and urine. nih.govresearchgate.netresearchgate.net The high accuracy and sensitivity of modern mass spectrometers allow for the confident identification of deamidated species even at low levels.
Tandem Mass Spectrometry (MS/MS) for Site-Specific Deamidation Localization
While MS can confirm the presence of deamidation, tandem mass spectrometry (MS/MS) is required to pinpoint the exact location of the modification within the peptide sequence. In a tandem MS experiment, the precursor ion corresponding to the deamidated peptide is isolated and fragmented. The resulting fragment ions are then analyzed to generate a fragmentation spectrum. By analyzing the mass shifts in the fragment ion series (such as b- and y-ions), the specific amino acid residue that has undergone deamidation can be identified. uq.edu.au This level of detailed structural information is critical for understanding the degradation pathways of Eptifibatide and for ensuring the quality and consistency of the drug product.
High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound. Deamidation of an asparagine (Asn) residue results in a mass increase of 0.9840 Da, a subtle change that is readily detectable with the high mass accuracy of modern mass spectrometers like Time-of-Flight (TOF) or Orbitrap instruments. waters.comnih.gov However, the primary challenge lies not in detecting this mass shift, but in differentiating the resulting isomeric products: aspartic acid (Asp) and isoaspartic acid (isoAsp). nih.govnih.gov
Since Asp and isoAsp have the same elemental composition, they are indistinguishable by mass alone. Therefore, differentiation relies on tandem mass spectrometry (MS/MS) fragmentation techniques. Conventional methods like collision-induced dissociation (CID) often produce identical b- and y-type fragment ions for both isomers, making unambiguous identification difficult without chromatographic separation and comparison to standards. sciex.comnih.gov HRMS provides the necessary mass accuracy to confidently identify the precursor and fragment ions, which is the foundation for more advanced fragmentation techniques designed specifically for isomer differentiation.
Electron Activation Dissociation (EAD) for Aspartate versus Isoaspartate Isomer Differentiation
Electron Activation Dissociation (EAD) and similar electron-based fragmentation methods, such as Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD), are powerful techniques for the unambiguous differentiation of aspartate and isoaspartate isomers. nih.govsciex.comsciex.com Unlike CID, which cleaves the peptide backbone at the amide bond, EAD induces cleavage at the N-Cα bond, generating c- and z-type fragment ions. nih.gov
The key to isomer differentiation lies in the unique structure of isoaspartate, which incorporates an additional methylene (B1212753) group into the peptide backbone. nih.govsciex.combu.edu When a peptide containing an isoAsp residue is subjected to EAD, fragmentation can occur at the Cα-Cβ bond within the isoAsp residue itself. This specific cleavage is not possible for the standard Asp residue. nih.govsciex.com This results in the generation of diagnostic fragment ions, specifically c+57 and z-57 ions, which are unique signatures for the presence of isoaspartate. nih.govsciex.comnih.govsciex.com The detection of these specific fragment ions by HRMS provides definitive evidence and localization of the isoaspartate residue within the Eptifibatide peptide sequence. nih.gov
The table below summarizes the key characteristics of different mass spectrometry fragmentation techniques for differentiating Asp and isoAsp isomers.
| Fragmentation Technique | Primary Mechanism | Diagnostic Ions for Isoaspartate | Efficacy for Isomer Differentiation |
| Collision-Induced Dissociation (CID) | Vibrational excitation, amide bond cleavage | Often non-specific; relies on relative ion intensities or unique neutral losses (e.g., b+H₂O, y-46). nih.govnih.gov | Moderate; often requires chromatographic separation and standards. sciex.com |
| Electron Capture Dissociation (ECD) | Electron capture, non-ergodic, N-Cα bond cleavage | c•+58 and z-57 . nih.gov | High; provides clear, diagnostic fragments. nih.govnih.gov |
| Electron Transfer Dissociation (ETD) | Electron transfer from reagent anion, N-Cα bond cleavage | c•+57 and z-57 . nih.govnih.gov | High; considered one of the most effective methods for distinguishing these residues. nih.gov |
| Electron Activation Dissociation (EAD) | Electron attachment, tunable electron energy | c+57 and z-57 . sciex.comsciex.com | High; enables routine and streamlined characterization with high data quality. sciex.comsciex.com |
Ion Mobility Spectrometry (IMS) for Conformational Variants and Isomer Separation
Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that adds another dimension of analysis when coupled with mass spectrometry (IMS-MS). nih.govmdpi.com It separates ions based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. nih.govresearchgate.net More compact ions experience fewer collisions with the drift gas and travel faster than extended, bulkier ions. researchgate.net This allows for the separation of molecules with the same mass-to-charge ratio but different three-dimensional structures, such as isomers and conformational variants (conformers).
Several types of IMS technologies are used for this purpose:
Drift Tube IMS (DTIMS): A classic IMS technique that uses a static electric field, allowing for direct and highly accurate CCS measurements. researchgate.net
Traveling Wave IMS (TWIMS): Employs a series of voltage pulses to create a wave that propels ions through the drift tube, enabling high-throughput analysis. mdpi.com
Trapped IMS (TIMS): Traps ions in an electric field against a moving gas flow, allowing for very high-resolution separations based on their mobility. mdpi.comresearchgate.net
High-Field Asymmetric Waveform IMS (FAIMS): Separates ions based on their differential mobility in high and low electric fields, which is particularly useful for removing interfering ions and separating structurally similar compounds. maastrichtuniversity.nl
By providing an additional layer of separation prior to mass analysis, IMS-MS enhances peak capacity and increases confidence in the identification of different deamidated species. nih.gov
Peptide Mapping Techniques for Deamidation Analysis
Peptide mapping, most commonly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the gold-standard method for identifying, localizing, and quantifying deamidation in therapeutic peptides like Eptifibatide. nih.govresearchgate.netnih.gov The process involves the enzymatic digestion of the peptide into smaller, more manageable fragments, which are then analyzed.
The typical workflow for peptide mapping analysis of deamidation is as follows:
Denaturation, Reduction, and Alkylation: The disulfide bond in Eptifibatide is broken (reduction), and the resulting free cysteine residues are capped (alkylation) to ensure complete and reproducible digestion.
Enzymatic Digestion: A specific protease, most commonly trypsin, is used to cleave the peptide at defined sites (e.g., after lysine (B10760008) and arginine residues). chromatographyonline.com
Chromatographic Separation: The resulting peptide fragments are separated, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC). waters.comnih.gov The separation allows for the resolution of the native peptide from its deamidated variant(s).
Mass Spectrometric Detection and Fragmentation: As the peptides elute from the column, they are ionized and analyzed by a mass spectrometer. The instrument detects the +0.98 Da mass shift indicative of deamidation. waters.com Subsequently, MS/MS is performed on the deamidated peptide to fragment it and confirm the exact location of the modification within the peptide's sequence. nih.gov
This method provides site-specific information, allowing researchers to determine which specific asparagine residue in the Eptifibatide sequence has undergone deamidation. nih.gov
Strategies for Minimizing Method-Induced Deamidation Artifacts during Sample Preparation
A significant challenge in accurately quantifying deamidation is that the analytical workflow itself, particularly the sample preparation and digestion steps, can cause artificial deamidation. nih.govpromega.ca The conditions typically used for enzymatic digestion (e.g., pH 8, 37°C, long incubation times) are also known to promote the deamidation of asparagine residues. chromatographyonline.comnih.gov This can lead to an overestimation of the deamidation level present in the original sample.
To ensure that the measured deamidation reflects the true state of the product rather than an analytical artifact, several strategies have been developed to minimize method-induced modifications.
| Strategy | Principle | Key Parameters and Findings |
| Lower pH Digestion | The rate of deamidation is significantly reduced under mildly acidic to neutral conditions. | Performing digestion at pH 5.8-6.0 dramatically suppresses artificial deamidation. promega.canih.govnih.gov However, trypsin activity is reduced at lower pH, which can be overcome by using a low-pH resistant enzyme like Lys-C or extending digestion times. chromatographyonline.compromega.ca |
| Reduced Temperature | Chemical degradation reactions, including deamidation, are slower at lower temperatures. | Conducting the enzymatic digestion at 4°C has been shown to be an effective, albeit slower, method to reduce artifacts. nih.govnih.gov |
| Shorter Digestion Time | Less time exposed to deamidation-promoting conditions results in fewer artifacts. | Optimized protocols with shorter digestion times (e.g., 4 hours or less) significantly reduce induced modifications compared to traditional overnight digests. chromatographyonline.comsigmaaldrich.com |
| Buffer Optimization | The choice of buffer can influence the rate of deamidation. | Using Tris buffer, particularly at lower concentrations (e.g., 20 mM), has been shown to generate fewer deamidation artifacts compared to other common buffers like ammonium (B1175870) bicarbonate. nih.govresearchgate.net |
| Addition of Organic Solvent | The presence of an organic modifier can decrease the rate of deamidation. | The addition of approximately 10% acetonitrile (B52724) to the digestion buffer can further reduce the level of induced deamidation. nih.govresearchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of peptides like this compound in solution. nih.govspringernature.comnmims.edu Unlike mass spectrometry, which provides information on mass and sequence, NMR provides detailed atomic-level structural information, including bond angles, inter-atomic distances, and solvent accessibility. springernature.com
For structural elucidation, a series of NMR experiments are performed:
COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, which is essential for assigning signals to specific amino acid spin systems. hyphadiscovery.com
TOCSY (Total Correlation Spectroscopy): Extends the correlations seen in COSY to show all protons within a given amino acid's spin system. nmims.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically <5 Å), regardless of whether they are connected by bonds. springernature.comdiva-portal.org The intensity of NOE cross-peaks provides distance restraints that are crucial for calculating the 3D structure.
By analyzing the chemical shifts and coupling constants, and by using the distance restraints derived from NOESY experiments, a detailed 3D structural model of this compound can be generated. nih.gov This allows for a precise comparison with the native Eptifibatide structure, revealing specific conformational changes caused by the introduction of an Asp or isoAsp residue.
Biophysical Characterization of this compound Variants (General Structural and Conformational Changes)
Deamidation can induce significant changes in the biophysical properties of Eptifibatide by altering its structure and charge. The conversion of a neutral asparagine residue to a negatively charged aspartate or isoaspartate residue introduces a new charge, which can disrupt local electrostatic interactions.
More critically, the formation of an isoaspartate residue inserts an extra methylene group into the peptide backbone. bu.edu This alteration of the backbone can lead to significant and often detrimental changes in the peptide's conformation. nih.govrsc.org These structural perturbations can affect the peptide's folding, stability, and ultimately its biological activity. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are used to study these conformational changes. bu.edu CD spectroscopy, for instance, provides information about the secondary structure content (e.g., alpha-helices, beta-sheets) of the peptide, allowing for a global assessment of conformational changes upon deamidation. A combination of these biophysical methods is essential for fully understanding the structural consequences of deamidation on Eptifibatide.
Theoretical and Computational Modeling of Eptifibatide Deamidation
Molecular Dynamics (MD) Simulations for Elucidating Deamidation Pathways
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a peptide like eptifibatide (B1663642), MD simulations can provide detailed insights into its conformational dynamics in a solution, which is crucial for understanding how and why deamidation occurs.
The primary deamidation pathway for asparagine (Asn) residues, which are not present in eptifibatide, typically involves the formation of a five-membered succinimide (B58015) ring intermediate. nih.gov This process is initiated by a nucleophilic attack from the backbone nitrogen of the adjacent amino acid on the Asn side-chain amide. acs.org MD simulations can elucidate the conformational prerequisites for this reaction. Key parameters that can be monitored during a simulation include:
Solvent Accessibility: The exposure of susceptible amino acid residues to the solvent. Higher solvent accessible surface area (SASA) is often correlated with increased deamidation rates. dntb.gov.ua
Structural Parameters: Distances and angles between key atoms, such as the distance between the attacking backbone nitrogen and the side-chain carbonyl carbon (NN+1–Cγ). science.gov Shorter distances can indicate a higher propensity for the reaction to occur. science.gov
MD simulations performed under various conditions (e.g., different pH and temperatures) can reveal how environmental factors influence the conformational landscape of eptifibatide, thereby affecting its stability and deamidation pathways. dntb.gov.ua By analyzing the trajectories of the atoms, researchers can identify transient conformations that are prone to degradation.
| Dihedral Angles (φ, ψ, χ) | Torsional angles that define the conformation of the peptide backbone and side chains. | Specific angle combinations can favor the reactive conformation needed for cyclization. science.gov |
Quantum Mechanical (QM) Calculations for Reaction Energetics and Transition States
While MD simulations describe the motion and conformational preferences of molecules, Quantum Mechanical (QM) calculations are required to investigate the electronic rearrangements that occur during a chemical reaction. nih.govresearchgate.net QM methods can be used to calculate the energetics of the eptifibatide deamidation process, providing a detailed picture of the reaction mechanism.
For the deamidation reaction, QM calculations can determine:
Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed. A lower activation energy implies a faster reaction rate. unimi.it QM studies on model peptides have shown that catalysts like phosphate (B84403) and carbonate ions can lower this barrier. unimi.itresearchcommons.org
Reaction Intermediates: The structure and stability of transient species, such as the tetrahedral intermediate formed during the initial nucleophilic attack and the subsequent succinimide ring.
Transition States: The high-energy, short-lived molecular configuration that exists at the peak of the energy barrier between reactants and intermediates. Identifying the transition state structure is key to understanding the reaction mechanism at a fundamental level.
These calculations are typically performed on a simplified model system (e.g., a smaller peptide fragment) that represents the reactive site within eptifibatide. A common approach is to use Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for systems of this size. researchcommons.org The results from QM calculations can provide precise thermodynamic and kinetic data that is often difficult to obtain experimentally.
| Transition State Geometry | The specific three-dimensional arrangement of atoms at the highest point of the reaction energy profile. | Provides a mechanistic snapshot of the bond-breaking and bond-forming events. |
Predictive Modeling of Deamidation Sites and Rates based on Primary and Higher-Order Structure
Predictive modeling combines information from the peptide's sequence (primary structure) and its three-dimensional shape (higher-order structure) to identify which residues are most likely to deamidate and at what rate.
Sequence-Based Prediction: The rate of deamidation is highly dependent on the amino acid sequence surrounding the susceptible residue. For instance, in asparagine deamidation, the identity of the C-terminal adjacent residue (the n+1 residue) has a profound impact on the reaction rate. While simple sequence motifs (like Asn-Gly) are known "hotspots," this method can be inaccurate as it ignores the influence of the protein's 3D structure.
Structure-Based Prediction: These models incorporate 3D structural features to improve prediction accuracy. Factors derived from crystal structures or MD simulations, such as local flexibility (B-factors), secondary structure (e.g., alpha-helix, beta-sheet), and dihedral angles, are used as descriptors in machine learning algorithms or quantitative structure-activity relationship (QSAR) models. For cyclic peptides like eptifibatide, the conformational constraints imposed by the ring structure are a critical factor that must be considered. science.gov A decision tree or random forest model could be trained on experimental deamidation data from a set of peptides to predict the liability of specific sites in a new molecule like eptifibatide. acs.org
Recent advances include the use of protein language models (pLMs) that can capture complex sequence-context relationships from the full-length amino acid sequence to predict deamidation sites with high accuracy.
Table 3: Factors Considered in Predictive Deamidation Models
| Factor Category | Specific Descriptors | Impact on Deamidation Rate |
|---|---|---|
| Primary Structure | Identity of adjacent residues (n-1, n+1) | Certain residues (e.g., Gly, Ser, His at n+1) can significantly accelerate deamidation. |
| Secondary Structure | Alpha-helix, Beta-sheet, Turn, Coil | Residues in flexible loop or coil regions are generally more susceptible than those in stable helices or sheets. |
| Tertiary Structure | Solvent accessibility (SASA), Local flexibility (B-factors), Dihedral angles (Ψ, Χ1) | Higher solvent exposure and flexibility typically increase deamidation rates. Specific dihedral angles can favor the reactive conformation. |
| Environmental Factors | pH, Temperature, Buffer species | Alkaline pH and higher temperatures generally accelerate deamidation. Certain buffer ions can act as catalysts. |
By integrating these computational approaches, a comprehensive model of eptifibatide deamidation can be developed, enabling the prediction of its degradation pathways and the rational design of more stable formulations or analogs.
Strategies for Deamidation Control and Mitigation in Peptide Research and Production
Formulation-Based Approaches to Enhance Stability
Formulation design is a cornerstone for maintaining the stability of therapeutic peptides in aqueous solutions. nih.govubaya.ac.idnih.gov Key strategies involve the careful optimization of the formulation environment to slow down the kinetics of the deamidation reaction.
The rate of deamidation is highly dependent on pH. researchgate.nettaylorandfrancis.com For asparagine residues, deamidation typically proceeds through a succinimide (B58015) intermediate, a reaction favored under neutral and alkaline conditions. acs.orgionsource.com The peptide bond nitrogen of the adjacent amino acid attacks the carbonyl carbon of the asparagine side chain, forming a five-membered succinimide ring. ionsource.com This intermediate is then rapidly hydrolyzed to form a mixture of aspartate and isoaspartate, often in a 1:3 ratio. taylorandfrancis.comionsource.com Under acidic conditions (e.g., pH < 2), direct hydrolysis of the side-chain amide can occur, generating aspartate as the primary product. ionsource.com
Generally, the minimum rate of deamidation for many peptides is observed in the acidic pH range, typically between pH 3.5 and 6.0. nih.govresearchgate.net For instance, studies on model peptides have shown that lowering the pH from the optimal range for trypsin activity (pH 7.5-8.5) to around pH 6.0 can significantly reduce method-induced deamidation during sample preparation for peptide mapping. chromatographyonline.com One study demonstrated that reducing the pH of a digestion buffer to 6.5 decreased deamidation by up to 80% compared to digestion at pH 7.2. researchgate.net Therefore, identifying the optimal pH at which a peptide exhibits maximum stability is a crucial step in formulation development.
Table 1: Effect of pH on Deamidation Rate of a Model Hexapeptide This table illustrates the general trend of how pH affects deamidation rates. Actual rates are specific to the peptide sequence and formulation conditions.
| Effective 'pH' | Relative Deamidation Rate (Solution at 70°C) |
| < 4 (Acidic) | Low |
| 6 - 8 (Neutral) | High |
| > 8 (Basic) | Very High (General Base Catalysis) |
| Data derived from studies on the deamidation of a model hexapeptide (L-Val-L-Tyr-L-Pro-L-Asn-Gly-L-Ala). nih.gov |
The choice of buffer species and excipients can significantly influence deamidation rates, even at a constant pH. researchgate.net Some buffer components can catalyze the reaction, while certain excipients can provide a stabilizing effect.
Tris buffer, for example, has been shown to result in lower levels of deamidation artifacts compared to other commonly used buffers during peptide mapping procedures. researchgate.netnih.gov The selection of appropriate excipients is also critical. Sugars (such as sucrose), polyols, and polymers can enhance peptide stability. alliedacademies.org For instance, sucrose (B13894) and the polymer poloxamer 407 have been reported to substantially slow the rate of deamidation. researchgate.net The stabilizing effect of these agents can be attributed to preferential hydration, which increases the thermodynamic stability of the peptide's native state.
Furthermore, specific organic anions with a pKa between 0.5 and 3.5, such as saccharin, benzenesulfonic acid, and N-acetyltryptophan, have been used to stabilize protein and peptide solutions against deamidation. google.com These molecules can interact with the peptide, potentially hindering the conformational changes required for the deamidation reaction to occur. google.com
Adding co-solvents or viscosity-enhancing agents to aqueous formulations can also mitigate deamidation. nih.govubaya.ac.id Co-solvents, such as acetonitrile (B52724), can reduce the rate of deamidation. researchgate.netnih.gov The addition of 10% acetonitrile to a digestion buffer was found to further decrease the levels of asparagine deamidation artifacts during sample preparation. nih.gov This effect is partly due to the reduction in water activity, as water is a reactant in the hydrolysis of the succinimide intermediate. nih.gov
Increasing the viscosity of the formulation can also slow deamidation by reducing the mobility of the peptide and solvent molecules. nih.govubaya.ac.id High concentrations of agents like Poloxamer 407 can form an aqueous gel, which has been shown to slow the deamidation rate of an asparagine residue in a model peptide. researchgate.net This reduction in degradation was attributed to changes in the solution conformation of the peptide and the salting-out effects of the polymer. researchgate.net While solution viscosity has a relatively small effect on deamidation rates in aqueous solutions, the glassy states achieved through lyophilization can strongly inhibit the reaction. google.com
Chemical Engineering and Amino Acid Modification Strategies for Deamidation Resistance
Beyond formulation, direct modification of the peptide's primary structure is a powerful strategy to prevent deamidation. This approach involves identifying deamidation-prone "hot spots" and re-engineering the peptide sequence for improved stability.
The rate of asparagine deamidation is highly influenced by the identity of the C-terminal adjacent (n+1) amino acid. nih.gov Sequences where Asn is followed by amino acids with small side chains, such as glycine (B1666218) (Gly), serine (Ser), and alanine (B10760859) (Ala), are particularly susceptible to deamidation. nih.gov A primary strategy, therefore, is to replace the labile Asn residue with an amino acid that is resistant to deamidation, such as glutamine, or to substitute the adjacent (n+1) residue with one that provides steric hindrance, making it more difficult for the backbone nitrogen to attack the Asn side chain. nih.govtandfonline.com
Other chemical modifications to enhance peptide stability include:
Amino Acid Substitution: Replacing susceptible asparagine residues with non-natural amino acids or D-amino acids can prevent recognition by enzymes and increase resistance to chemical degradation. ijpsjournal.commdpi.com
Cyclization: The cyclic structure of Eptifibatide (B1663642), formed by a disulfide bridge, is a key feature that increases its stability and resistance to plasma proteases. mdpi.com Cyclization reduces conformational flexibility, which can make the peptide backbone less amenable to the geometry required for succinimide formation. alliedacademies.org
Terminal Modification: N-terminal acetylation and C-terminal amidation are common strategies to increase the helicity and stability of peptides against enzymatic degradation. mdpi.com
Table 2: Impact of (n+1) Residue on Deamidation Half-Life This table provides examples of how the amino acid following an Asparagine (Asn) residue can influence its stability.
| Peptide Sequence | Deamidation Half-Life (Physiological Conditions) |
| Asn-Ser | ~16 days |
| Asn-Thr | ~47 days |
| Data derived from studies on the deamidation of amylin. nih.gov |
Optimization of Synthesis and Purification Processes to Minimize Deamidation
Deamidation can occur during the chemical synthesis and subsequent purification of peptides. mdpi.com Therefore, optimizing these manufacturing steps is crucial to minimize the formation of deamidated impurities.
During solid-phase peptide synthesis (SPPS), reaction conditions must be carefully controlled. gyrosproteintechnologies.com This includes optimizing:
Solvents: Using fresh, high-purity solvents like N,N-dimethylformamide (DMF) or alternative eco-friendly binary solvent systems can improve synthesis efficiency and reduce side reactions. creative-peptides.comnih.gov Mixed solvents such as DMSO/DMF can help prevent peptide aggregation, which might otherwise expose susceptible residues to degradation conditions. creative-peptides.com
Coupling Reagents: Employing efficient coupling reagents (e.g., HATU, HCTU) and additives (e.g., HOBt) can improve reaction speed and minimize side reactions, including racemization and deamidation. creative-peptides.com
Temperature: While increasing temperature can speed up synthesis, it can also accelerate degradation pathways like deamidation. gyrosproteintechnologies.com Temperature must be carefully controlled, for example, by using synthesizers with controlled induction heating. nih.gov
Purification processes, particularly chromatography, also require optimization to prevent deamidation. mdpi.com Since deamidation is accelerated at neutral to basic pH, purification steps should be performed under acidic conditions where possible. nih.gov Minimizing the duration of exposure to alkaline conditions is critical. chromatographyonline.com For example, a study on antibody characterization found that shortening trypsin digestion times at pH 8.2 and using a time-course approach minimized method-induced deamidation, allowing for a more accurate assessment of the product. chromatographyonline.com An optimized protocol using an improved digestion buffer at an optimal pH and shorter incubation times can significantly reduce deamidation artifacts. sigmaaldrich.com
Metabolic Transformation Pathways of Eptifibatide Via Deamidation Non Clinical Focus
Deamidation as a Principal In Vitro Degradation Pathway for Eptifibatide (B1663642)
Deamidation is a common, non-enzymatic degradation pathway for peptides and proteins that can occur during manufacturing, storage, and in vivo circulation. ionsource.commdpi.com This reaction typically involves the conversion of an asparagine (Asn) or glutamine (Gln) residue into a carboxylic acid. wikipedia.orgmdpi.com For eptifibatide, which has the sequence Mpa-Har-Gly-Asp-Trp-Pro-Cys-NH2, the primary site susceptible to deamidation is the C-terminal cysteinamide (B1660309) (Cys-NH2).
The deamidation process, particularly under neutral or alkaline pH conditions, often proceeds through the formation of a cyclic imide intermediate. ionsource.com This intermediate is then hydrolyzed to form the final deamidated product. In the case of eptifibatide, this would involve the hydrolysis of the C-terminal amide to a carboxylic acid, converting the cysteinamide residue to a standard cysteine residue. Factors such as pH, temperature, and buffer composition are known to significantly influence the rate of deamidation in peptides. wikipedia.org
Stability studies on eptifibatide have utilized stress conditions, including a wide pH range (from 2 to 10), elevated temperatures, and oxidation, to identify potential degradation products. nih.gov Such studies are essential for developing stability-indicating analytical methods, like High-Performance Liquid Chromatography (HPLC), that can separate the intact drug from its degradants, including deamidated variants. nih.govchromatographyonline.com While other degradation pathways such as oxidation and cleavage (clipping) can occur, deamidation represents a chemically predictable and significant transformation pathway for eptifibatide. nih.govnih.gov
Characterization of Deamidated Metabolites for Research Model Systems
The primary deamidated metabolite of eptifibatide is formed by the hydrolysis of the C-terminal amide group. This conversion results in a molecule with a net mass increase of approximately one dalton due to the replacement of the amide group (-NH2) with a hydroxyl group (-OH) and the removal of an ammonia (B1221849) group. wikipedia.org This subtle change in mass and the introduction of a negative charge from the new carboxyl group can be detected and characterized using advanced analytical techniques.
Table 1: Physicochemical Changes from Eptifibatide Deamidation
| Property | Eptifibatide (Parent) | Deamidated Eptifibatide (Metabolite) |
|---|---|---|
| C-Terminal Residue | Cysteinamide (-Cys-NH2) | Cysteine (-Cys-COOH) |
| Molecular Mass Change | Baseline | + 0.984 Da |
| Net Charge Change | Baseline | Addition of a negative charge (at physiological pH) |
| Expected Polarity | Less Polar | More Polar |
In research settings, the characterization of this metabolite would typically involve a combination of liquid chromatography and mass spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be used to separate the more polar deamidated metabolite from the parent eptifibatide. The deamidated form is expected to have a shorter retention time on a C18 column due to its increased polarity. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the expected mass shift corresponding to deamidation. Tandem mass spectrometry (MS/MS) could further be used to sequence the peptide and pinpoint the modification at the C-terminal cysteine residue. nih.gov
While no major metabolites of eptifibatide have been detected in human plasma, deamidated forms and other polar metabolites are readily identified in urine, confirming this as a relevant pathway of elimination. nih.govdrugbank.com
Functional Characteristics of this compound Variants (e.g., platelet-aggregation inhibitory activity in research models)
The primary function of eptifibatide is to inhibit platelet aggregation by reversibly blocking the binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa receptor on platelets. nih.govnih.govdrugbank.com The structural integrity of the peptide, particularly its conformation and the key residues involved in receptor binding (the Lys-Gly-Asp or KGD-mimetic sequence), is critical for its high-affinity interaction. nih.gov
Chemical modifications such as deamidation can alter the structure, charge, and stability of a peptide, potentially impacting its biological function. mdpi.com For eptifibatide, the introduction of a negatively charged carboxyl group at the C-terminus through deamidation results in a significant reduction in its antiplatelet activity. The principal deamidated metabolite of eptifibatide has been found to possess approximately 41% of the platelet-aggregation inhibitory activity of the parent compound. nih.gov
This reduction in activity underscores the importance of the C-terminal amide for optimal receptor binding and inhibitory function. While still retaining some activity, the deamidated variant is substantially less potent than the parent drug.
Table 2: Comparison of Platelet Aggregation Inhibitory Activity
| Compound | Relative Platelet Aggregation Inhibitory Activity |
|---|---|
| Eptifibatide (Parent) | 100% |
| This compound | ~41% nih.gov |
In research models, this difference in activity would be quantified by comparing the half-maximal inhibitory concentrations (IC50) of the two compounds in platelet aggregation assays. Eptifibatide itself has a very low IC50 value, reflecting its high potency. ptfarm.plnih.gov The deamidated variant would be expected to have a significantly higher IC50 value, confirming its reduced functional activity.
Conclusion and Future Research Directions
Synthesis of Current Knowledge on Deamidated Eptifibatide (B1663642)
Eptifibatide, a cyclic heptapeptide (B1575542), is susceptible to deamidation, a common non-enzymatic degradation pathway for peptides and proteins. This process involves the conversion of an asparagine (Asn) residue to either aspartic acid (Asp) or its isomer, isoaspartic acid (isoAsp) nih.gov. The deamidation of eptifibatide is a recognized metabolic and degradation pathway, with deamidated forms being identified as both metabolites in vivo and as process-related impurities in the manufactured drug substance nih.gov.
The primary mechanism of deamidation at asparagine residues proceeds through the formation of a five-membered cyclic succinimide (B58015) intermediate. This intermediate is susceptible to hydrolysis at two different sites, leading to the formation of either the native peptide backbone with an aspartic acid residue or a rearranged backbone containing an isoaspartic acid residue. The formation of isoAsp introduces a β-amino acid into the peptide chain, altering its primary structure nih.gov.
Forced degradation studies, which intentionally expose eptifibatide to stress conditions such as elevated temperature and pH, are utilized to deliberately induce and study the formation of deamidated and other degradation products. These studies are crucial for understanding the degradation pathways and for the development of stability-indicating analytical methods almacgroup.comoxfordglobal.com.
The rate of deamidation in peptides is influenced by several factors, including pH, temperature, and the specific amino acid sequence flanking the asparagine residue. Generally, deamidation is accelerated at neutral to alkaline pH and at higher temperatures nih.gov. The presence of specific amino acids adjacent to the asparagine can also significantly impact the rate of succinimide formation and subsequent deamidation.
The characterization and quantification of deamidated eptifibatide are primarily achieved through advanced analytical techniques. High-performance liquid chromatography (HPLC) is a fundamental tool for separating deamidated forms from the parent eptifibatide and other impurities almacgroup.comoxfordglobal.comlcms.cz. Due to the subtle difference in mass (an increase of approximately 1 Dalton) and potential changes in charge and hydrophilicity, chromatographic separation can be challenging. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is indispensable for the identification and structural elucidation of deamidated species, confirming the mass change and providing fragmentation data to pinpoint the site of modification lcms.cztandfonline.com. The United States Pharmacopeia (USP) provides a reference standard for Beta-3-Asp Eptifibatide, which corresponds to the isoaspartate form, indicating the regulatory importance of monitoring this specific deamidation product.
Unresolved Challenges in Deamidation Research for Eptifibatide
Despite the general understanding of peptide deamidation, several challenges remain specific to the study of this compound.
Comprehensive Isomer-Specific Synthesis and Characterization: While the general mechanism of deamidation is known, the specific synthesis and isolation of all potential deamidated isomers of eptifibatide (Asp and isoAsp at relevant Asn positions) for detailed characterization are not extensively reported in the public domain. The lack of well-characterized standards for each isomer complicates their accurate quantification and biological assessment.
Quantification in Complex Matrices: Accurately quantifying low levels of this compound in biological fluids or in the presence of high concentrations of the parent drug remains a significant analytical challenge. The subtle differences between the parent peptide and its deamidated forms necessitate highly sensitive and selective analytical methods.
Impact of Formulation on Deamidation Rates: While the effects of pH and temperature on deamidation are generally understood, the specific impact of formulation excipients on the deamidation rate of eptifibatide is an area requiring more detailed investigation. Understanding these interactions is critical for developing stable liquid formulations of the drug.
Biological Activity of Deamidated Forms: There is limited publicly available data on the biological activity of the different deamidated forms of eptifibatide. Determining whether these forms retain, have reduced, or lack the platelet aggregation inhibitory activity of the parent compound is crucial for setting appropriate impurity limits.
Future Avenues for Academic Inquiry and Methodological Development
Future research on this compound is likely to focus on addressing the current challenges and further refining our understanding of this critical degradation pathway.
Advanced Analytical Methodologies: There is a continuing need for the development of more advanced and robust analytical methods for the separation and quantification of eptifibatide and its deamidated isomers. This includes the exploration of novel chromatographic stationary phases and the application of high-resolution mass spectrometry (HRMS) for more precise characterization tandfonline.com. The development of methods that can differentiate and quantify all potential deamidated isomers is a key area for future work.
In-depth Stability Studies: Comprehensive studies investigating the kinetics of eptifibatide deamidation under a wide range of conditions, including different pH values, temperatures, and in the presence of various pharmaceutical excipients, would be highly valuable. Such studies would provide a more complete picture of eptifibatide's stability profile and inform the development of more robust formulations.
Biological and Pharmacological Evaluation of Deamidated Products: A critical area for future academic inquiry is the detailed investigation of the biological activity and potential immunogenicity of the various deamidated forms of eptifibatide. This would involve in vitro platelet aggregation assays and potentially in vivo studies to understand the full pharmacological profile of these impurities.
Computational Modeling: The use of computational models to predict the propensity of different asparagine residues in eptifibatide to deamidate could be a valuable tool in future research. Such models could help to identify potential "hot spots" for deamidation and guide the development of more stable peptide analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
